molecular formula C22H14BrClN2O2S B5035447 N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide

N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide

Cat. No. B5035447
M. Wt: 485.8 g/mol
InChI Key: MWXKYNZJNSPDFM-UHFFFAOYSA-N
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Description

N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide, also known as BBR 3464, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound belongs to the class of benzothiophene derivatives and has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines.

Mechanism of Action

The exact mechanism of action of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is not fully understood. However, it is believed that the compound exerts its antitumor activity through several mechanisms, including DNA intercalation, inhibition of topoisomerase II, and induction of DNA damage and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has been shown to induce DNA damage and apoptosis in cancer cells. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells. N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is its potent antitumor activity against a wide range of cancer cell lines. In addition, the compound has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs. However, one of the limitations of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is its complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464. One direction is to further investigate the mechanism of action of the compound. Another direction is to optimize the synthesis process of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 to increase its yield and purity. In addition, further studies are needed to evaluate the safety and efficacy of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 in preclinical and clinical trials. Finally, the potential of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 as a combination therapy with other anticancer agents should be explored.

Synthesis Methods

The synthesis of N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 is a complex process that involves several steps. The starting material for the synthesis is 2-chloro-3-nitrobenzoic acid, which is converted into 2-chloro-3-aminobenzoic acid through reduction. The resulting compound is then reacted with 4-bromoaniline to yield N-(4-bromo-2-chloro-3-aminobenzoyl)aniline. This intermediate is then reacted with 3-chlorobenzo[b]thiophene-2-carbonyl chloride to produce the final product, N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464.

Scientific Research Applications

N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, ovarian, lung, and colon cancer. In addition, N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide 3464 has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.

properties

IUPAC Name

N-[4-[(4-bromobenzoyl)amino]phenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClN2O2S/c23-14-7-5-13(6-8-14)21(27)25-15-9-11-16(12-10-15)26-22(28)20-19(24)17-3-1-2-4-18(17)29-20/h1-12H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXKYNZJNSPDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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